

Application Notes and Protocols for 3-Chloro-4-propoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944

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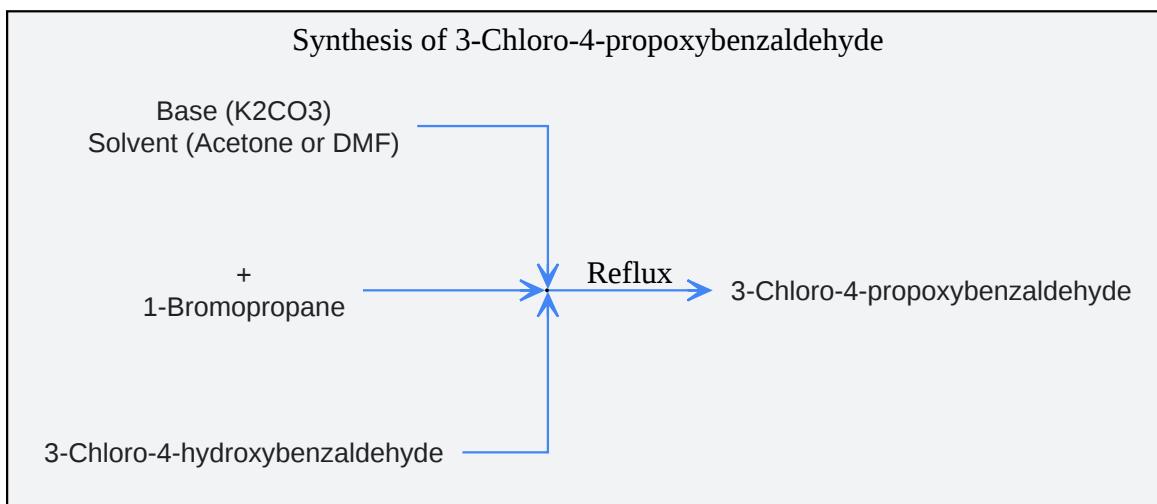
Introduction

3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules.^[1] Its substituted benzaldehyde structure makes it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.^[1] In medicinal chemistry, this compound is explored for its potential biological activities and as a precursor for the development of new therapeutic agents.^[1] This document provides detailed protocols for the synthesis of **3-Chloro-4-propoxybenzaldehyde** and outlines its applications.

Synthesis of 3-Chloro-4-propoxybenzaldehyde

The primary synthetic route to **3-Chloro-4-propoxybenzaldehyde** is through the Williamson ether synthesis, starting from 3-Chloro-4-hydroxybenzaldehyde and a propyl halide. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the halide from the propylating agent.

Reaction Scheme:



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Caption: Williamson ether synthesis of **3-Chloro-4-propoxybenzaldehyde**.

Experimental Protocol

This protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.

Materials:

- 3-Chloro-4-hydroxybenzaldehyde
- 1-Bromopropane (or 1-Iodopropane)
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone (or N,N-Dimethylformamide - DMF), anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: In a round-bottom flask, combine 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (or DMF) to make a 0.2 M solution.
- Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.5 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetone, $\sim 56^\circ\text{C}$; for DMF, a temperature of $80\text{-}100^\circ\text{C}$ can be used) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).^[2]
- Work-up:
 - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.

- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with water (2x) and then with brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification:
 - Purify the crude product by column chromatography on silica gel.
 - Select an appropriate eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture.
 - Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-Chloro-4-propoxybenzaldehyde** as a white solid.[1]

Quantitative Data

Parameter	Value	Reference
Starting Material	3-Chloro-4-hydroxybenzaldehyde	
Reagents	1-Bromopropane, Potassium Carbonate	
Solvent	Acetone or DMF	
Reaction Time	12-24 hours	
Reaction Temperature	Reflux	
Purity (Typical)	≥ 95% (by NMR)	[1]
Appearance	White solid	[1]

Note: The exact yield is not specified in the available literature, but similar Williamson ether syntheses for related compounds report yields in the range of 70-90%.

Characterization Data

Analysis	Expected Data
¹ H NMR	Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the -O-CH ₂ - protons of the propoxy group (triplet, ~4.0 ppm), the central -CH ₂ - protons (sextet, ~1.8 ppm), and the terminal -CH ₃ protons (triplet, ~1.0 ppm).
¹³ C NMR	Signals for the aldehyde carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the carbons of the propoxy group (~70 ppm for -O-CH ₂ , ~22 ppm for the central -CH ₂ , and ~10 ppm for the -CH ₃).
Mass Spectrometry	Molecular ion peak [M] ⁺ at m/z = 198.05 and [M+2] ⁺ at m/z = 200.05 (due to the chlorine isotope), consistent with the molecular formula C ₁₀ H ₁₁ ClO ₂ .

Applications in Drug Development

3-Chloro-4-propoxybenzaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group allows for a variety of subsequent reactions, including:

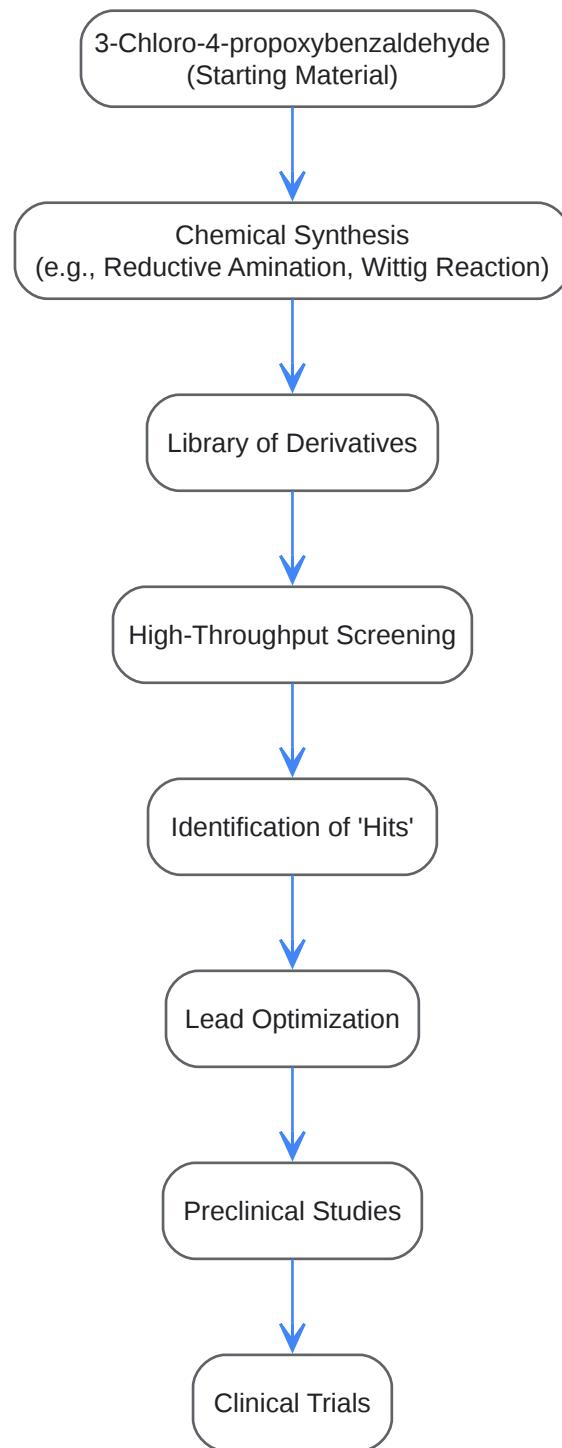
- Reductive amination: To introduce amine functionalities.
- Wittig reaction: To form alkenes.
- Aldol condensation: To form α,β -unsaturated ketones.
- Oxidation: To form the corresponding carboxylic acid.

- Reduction: To form the corresponding alcohol.

These transformations are fundamental in building the carbon skeleton of drug candidates.

While specific signaling pathways directly modulated by **3-Chloro-4-propoxybenzaldehyde** are not well-documented, its derivatives are investigated for a range of biological activities. The development of novel compounds from this intermediate may lead to the discovery of new modulators of various signaling pathways implicated in disease.

Logical Workflow for Drug Discovery Application



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Caption: Drug discovery workflow utilizing **3-Chloro-4-propoxybenzaldehyde**.

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